Cyclohex-3-ene-1-sulfonamide
Overview
Description
Cyclohex-3-ene-1-sulfonamide is a useful research compound. Its molecular formula is C6H11NO2S and its molecular weight is 161.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Cyclohex-3-ene-1-sulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Mode of Action
The mode of action of this compound, like other sulfonamides, involves the inhibition of folic acid synthesis in bacteria . By mimicking PABA, these compounds compete for the active site of the enzyme involved in the production of folic acid, thereby preventing the synthesis of this vital compound . This results in the inhibition of bacterial growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the production of folic acid, a crucial component for the synthesis of nucleic acids and proteins in bacteria . This leads to the inhibition of bacterial growth and proliferation .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed orally and widely distributed in the body . They are primarily excreted unchanged in the urine
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation . By preventing the synthesis of folic acid, the compound disrupts the production of nucleic acids and proteins, which are essential for bacterial growth and proliferation .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution in the body . Additionally, the presence of other drugs can affect the pharmacokinetics of the compound through drug-drug interactions
Biochemical Analysis
Biochemical Properties
Cyclohex-3-ene-1-sulfonamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as esterase BioH, which has been engineered for improved enantioselectivity towards methyl (S)-3-cyclohexene-1-carboxylate . The nature of these interactions involves combinatorial modulation of steric and aromatic interactions, enhancing the enzyme’s selectivity and efficiency.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways and gene expression. It has been observed to inhibit the production of inflammatory mediators such as TNF-α, IL-6, and NO in lipopolysaccharide-stimulated peritoneal macrophages . This inhibition occurs through the suppression of NF-κB activation and the MAPK pathway, thereby modulating cellular metabolism and immune responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, altering their activity and leading to changes in gene expression. For instance, the compound’s interaction with esterase BioH involves binding to the enzyme’s active site, resulting in the inhibition of its catalytic activity . This inhibition is crucial for the compound’s role in biochemical pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that at lower doses, the compound exhibits beneficial effects, such as anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and immune responses . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processes that include hydroxylation and conjugation, leading to the formation of metabolites that can influence metabolic flux and metabolite levels . These pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its bioavailability and therapeutic efficacy . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and targeting in clinical applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its role in modulating cellular processes and biochemical pathways.
Properties
IUPAC Name |
cyclohex-3-ene-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLIVPBDPCREEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854913-14-7 | |
Record name | cyclohex-3-ene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.